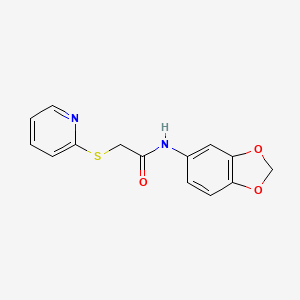

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide

Descripción general

Descripción

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that features a benzodioxole ring and a pyridine ring connected through a sulfanyl-acetamide linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Sulfanyl Linkage Formation: The benzodioxole intermediate is then reacted with a pyridine-2-thiol in the presence of a base to form the sulfanyl linkage.

Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzodioxole derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide exhibit significant antitumor properties. For instance, derivatives of benzodioxole are known to inhibit cancer cell proliferation by inducing apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell survival and death, making it a promising scaffold for developing anticancer agents .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in targeting specific kinases involved in cancer progression. The pyridine and benzodioxole moieties contribute to its binding affinity and selectivity towards these enzymes, which can lead to the development of targeted therapies for cancer treatment .

Versatile Synthesis Routes

This compound can be synthesized through various methods, which enhance its utility in chemical research. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of Benzodioxole Moiety: Achieved through cyclization reactions involving catechol derivatives.

- Construction of Thioether Linkage: This is done by coupling intermediates using thiolating agents under controlled conditions .

These synthetic routes not only allow for the production of the compound but also facilitate the creation of analogs with modified biological activity.

Photophysical Properties

The structural characteristics of this compound suggest potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique combination of aromatic and heterocyclic structures contributes to favorable photophysical properties that can be harnessed for advanced materials .

Case Study: Anticancer Properties

A study published in Molecules highlighted the anticancer effects of benzodioxole derivatives on human cancer cell lines. It was found that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .

Case Study: Enzyme Inhibition

Research focused on enzyme inhibitors derived from similar scaffolds demonstrated their ability to selectively inhibit specific kinases involved in tumor growth. The findings suggested that modifications to the benzodioxole structure enhanced potency and selectivity towards these targets .

Mecanismo De Acción

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridine rings may facilitate binding to these targets, while the sulfanyl and acetamide groups may participate in chemical reactions that modulate the activity of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylthio)acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfonyl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Actividad Biológica

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.4 g/mol. The compound features a benzodioxole moiety, which is known for enhancing pharmacological properties, alongside a pyridine ring that contributes to its chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₄O₃S |

| Molecular Weight | 356.4 g/mol |

| CAS Number | 331459-61-1 |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the benzodioxole and pyridine structures enhances binding affinity to these targets, while the sulfanyl and acetamide groups facilitate chemical interactions that can modulate the activity of target molecules.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have shown selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Potential : Research into related compounds suggests potential anticancer activity, particularly through mechanisms involving cell cycle modulation and apoptosis induction in various cancer cell lines . The benzodioxole component is often associated with enhanced cytotoxicity against tumor cells.

- Neuropharmacological Effects : Some studies have hinted at neuroprotective effects, potentially making this compound a candidate for further investigation in the context of neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzodioxole or pyridine rings can significantly affect potency and selectivity:

- Benzodioxole Modifications : Alterations can enhance solubility and bioavailability.

- Pyridine Substituents : Different substitutions on the pyridine ring can influence binding affinity to specific targets.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of compounds based on the structure of this compound against various bacterial strains. The results indicated that modifications to the sulfanyl group led to increased efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 0.41 µg/mL for certain derivatives .

Case Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. The findings revealed that certain modifications significantly enhanced cytotoxic effects, particularly in breast cancer cell lines .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-13(8-20-14-3-1-2-6-15-14)16-10-4-5-11-12(7-10)19-9-18-11/h1-7H,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOULOSKCUQYBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.